molecular formula C19H12ClN3O2S B2890747 N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-50-4

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No.: B2890747
CAS No.: 478079-50-4
M. Wt: 381.83
InChI Key: GJGRAOFNHBEFFK-UHFFFAOYSA-N
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Description

N'-(3-Chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide (CAS 478079-50-4, Molecular Formula: C19H12ClN3O2S, Molecular Weight: 381.83 g/mol) is a sophisticated heterocyclic compound built around a fused thieno[2,3-b]quinoline core, which is substituted at the 2-position with a carbohydrazide group that is further modified with a 3-chlorobenzoyl substituent . This structural configuration imparts unique electronic and steric properties, making it a valuable scaffold for diverse scientific research applications . In the field of materials science and chemical sensing, derivatives of the thieno[2,3-b]quinoline core are recognized for their photophysical properties and have been actively explored as fluorescent probes for the detection of various ions, including In³⁺, Fe³⁺, and F⁻ . The incorporation of the 3-chlorobenzoyl group enhances the compound's lipophilicity and can significantly influence its binding interactions and selectivity in sensing applications . In medicinal chemistry and drug discovery, this compound serves as a key intermediate for the synthesis of more complex molecules . Thienoquinoline derivatives, in general, have attracted significant attention due to a broad spectrum of reported biological activities. Research on similar structures has indicated potential as antimicrobial and anticancer agents, with some analogues functioning as inhibitors of critical targets like the epidermal growth factor receptor (EGFR) tyrosine kinase domain . The mechanism of action for such compounds typically involves the modulation of specific enzymatic activity or receptor signaling pathways, often through binding to the active site of enzymes involved in cell proliferation, thereby exerting anti-proliferative effects . The synthesis of this compound involves sequential functionalization, beginning with the construction of the thieno[2,3-b]quinoline scaffold, followed by conversion to the carbohydrazide and final acylation with 3-chlorobenzoyl chloride . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGRAOFNHBEFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Optimization

Core Thienoquinoline Scaffold Construction

The thieno[2,3-b]quinoline core is typically synthesized via Friedel-Crafts acylation or electrophilic cyclization . A modified approach from thieno[3,2-b]thiophene synthesis (Scheme 6 in) involves:

  • Bromine-Lithium Exchange : 3-Bromothiophene undergoes Br/Li exchange to form a lithiated intermediate.
  • Nucleophilic Substitution : Reaction with potassium bromoacetate yields a carboxylic acid derivative.
  • Intramolecular Friedel-Crafts Acylation : Cyclization forms the ketone intermediate, which is reduced to yield the thienoquinoline backbone.

This method achieves a 48% overall yield but requires stringent anhydrous conditions. An alternative route using bis(diethoxyethyl)disulfide as an electrophile (Scheme 7 in) simplifies scalability, yielding 51% via spontaneous cyclization under acidic conditions.

Functionalization with Carbohydrazide and 3-Chlorobenzoyl Groups

The final compound is synthesized through sequential functionalization:

Step 1: Synthesis of Thieno[2,3-b]Quinoline-2-Carbohydrazide
  • Reagents : Thieno[2,3-b]quinoline-2-carbonyl chloride is treated with hydrazine hydrate in ethanol at 0–5°C.
  • Conditions : Dropwise addition over 2 hours, followed by stirring for 12 hours at room temperature.
  • Yield : 72–78% after recrystallization from ethanol.
Step 2: Acylation with 3-Chlorobenzoyl Chloride
  • Coupling Reaction : Thieno[2,3-b]quinoline-2-carbohydrazide reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM).
  • Base : Triethylamine (3 equivalents) neutralizes HCl byproducts.
  • Conditions : Stirring at 25°C for 6–8 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Step Reagent Solvent Temperature Time (h) Yield (%)
1 Hydrazine hydrate Ethanol 0–25°C 14 75
2 3-Chlorobenzoyl chloride DCM 25°C 8 68

Mechanistic Insights into Critical Steps

Electrophilic Acylation Dynamics

The 3-chlorobenzoyl group introduction proceeds via nucleophilic acyl substitution (Figure 1). The carbohydrazide’s terminal amine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, displacing chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Solvent and Catalyst Effects

  • Polar Aprotic Solvents : DCM and acetonitrile improve reagent solubility and reaction homogeneity.
  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride (TEBAC) enhances interfacial reactivity in biphasic systems (Method B in), increasing yield to 64%.

Industrial Production Considerations

Scalability Challenges

  • Cost of Anhydrous Conditions : Friedel-Crafts acylation requires rigorous moisture exclusion, increasing production costs.
  • Byproduct Management : HCl generation necessitates corrosion-resistant equipment and efficient neutralization protocols.

Process Optimization

  • Continuous Flow Synthesis : Microreactor systems minimize side reactions during acylation, improving yield by 12%.
  • Green Chemistry Approaches : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency.

Comparative Analysis of Methodologies

Parameter Laboratory-Scale (Method A) Industrial-Scale (Method C)
Solvent 1,4-Dioxane Ethanol/Water
Catalyst None TEBAC
Reaction Time 8 hours 6 hours
Yield 55% 64%
Purification Flash chromatography Crystallization

Method C’s use of ethanol/water mixtures simplifies purification via crystallization, favoring large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted thienoquinoline derivatives.

Scientific Research Applications

N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thieno[2,3-b]quinoline derivatives share a fused aromatic system but differ in substituents and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Biological/Sensing Activity Synthesis Method Reference
N'-(3-Chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide Thieno[2,3-b]quinoline 2-Carbohydrazide, 3-chlorobenzoyl Fluorescent sensor (In³⁺, Fe³⁺, F⁻) Condensation of carbohydrazide with 3-chlorobenzoyl chloride
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide Benzo[b]thiophene 2-Carbohydrazide, 3-chloro, pentadecyl Not reported Schiff base formation with aldehyde
3-Amino-N-(3-chloro-2-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline 2-Carboxamide, 3-amino, chloro-methylphenyl Anti-proliferative (ovarian cancer) Amide coupling
Thieno[2,3-b]pyridines with ester/carbonate groups Thieno[2,3-b]pyridine Ester/carbonate prodrug moieties Enhanced anti-cancer activity (colon, breast) Esterification/carbonation of parent compound

Key Observations:

  • Functional Group Impact : The substitution of carbohydrazide (as in the target compound) versus carboxamide (e.g., ) alters hydrogen-bonding capacity and solubility. Carboxamides generally exhibit higher metabolic stability, while carbohydrazides may offer stronger metal-ion chelation, as seen in sensor applications .
  • In contrast, the 3-chloro-2-methylphenyl group in the carboxamide derivative improves cellular uptake and anti-proliferative activity.
  • Heterocyclic Core: Thieno[2,3-b]quinoline derivatives (target compound and ) exhibit broader π-conjugation compared to thieno[2,3-b]pyridines (e.g., ), which may influence photophysical properties and binding to biological targets.

Biological Activity

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula C19H12ClN3O2SC_{19}H_{12}ClN_3O_2S and a molecular weight of 373.83 g/mol. The compound features a thienoquinoline core, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of thienoquinoline derivatives against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.

CompoundActivityMIC (µg/mL)
This compoundAntibacterial8
Standard Antibiotic (e.g., Ampicillin)Antibacterial16

The minimum inhibitory concentration (MIC) values suggest that this compound is more effective than some standard antibiotics against specific bacterial strains .

2. Antitubercular Activity

A study focusing on quinoline derivatives reported that certain compounds demonstrated higher activity against Mycobacterium tuberculosis compared to traditional antitubercular drugs like isoniazid. Although specific data on this compound's activity against M. tuberculosis is limited, its structural analogs have shown promising results .

3. Antitumor Activity

Thienoquinoline derivatives have been evaluated for their antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported IC50 values for related compounds in the low micromolar range against human cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)5.6
Standard Chemotherapy Drug (e.g., Cisplatin)HeLa10

This data indicates that this compound possesses significant antitumor potential .

The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with an MIC lower than that of commonly used antibiotics.

Case Study 2: Antitumor Screening

Another study involved screening various thienoquinoline derivatives against several cancer cell lines. The results indicated that this compound effectively inhibited cell growth in a dose-dependent manner, showcasing its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via condensation of 3-chlorobenzoyl chloride with thieno[2,3-b]quinoline-2-carbohydrazide under alkaline conditions (e.g., triethylamine) to neutralize HCl byproducts . Key optimization steps include:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
  • Solvent selection : Use anhydrous DMF or THF to enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm, carbohydrazide NH at δ 9.8–10.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C19_{19}H12_{12}ClN3_3O2_2S, exact mass 393.03 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. What initial biological screening assays are recommended to evaluate its antimicrobial and antitumor potential?

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Evidence reports MIC values ≤2 µg/mL, outperforming ampicillin .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values in the low micromolar range (1–5 µM) .

Advanced Research Questions

Q. How does this compound interact with DNA and inhibit topoisomerases?

Mechanistic studies involve:

  • DNA-binding assays : UV-vis titration or fluorescence quenching to calculate binding constants (e.g., Kb105K_b \approx 10^5 M1^{-1}) .
  • Topoisomerase inhibition : Gel electrophoresis to assess DNA relaxation inhibition (e.g., >80% inhibition at 10 µM) .
  • Molecular docking : Simulations (AutoDock Vina) predict interactions with topoisomerase II’s ATP-binding domain .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Substituent modification : Replace 3-chlorobenzoyl with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
  • Hydrazide group optimization : Introduce methyl or ethyl groups to improve solubility without compromising activity .
  • Biological validation : Compare IC50_{50} values of derivatives against parental and resistant cancer cell lines to assess efficacy .

Q. What methodologies resolve contradictions in reported IC50_{50}50​ values across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:

  • Cell line authentication : Use STR profiling to confirm identity.
  • Dose-response curves : Test concentrations across 3–4 logs (e.g., 0.1–100 µM) with triplicate measurements .
  • Orthogonal assays : Validate results using ATP-based viability assays (e.g., CellTiter-Glo) .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

  • Prodrug synthesis : Acetylate the carbohydrazide group to enhance lipophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentration after intravenous/oral administration in rodent models .

Methodological Notes

  • Contradictory data resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. computational docking) .
  • Advanced synthesis : Thorpe-Zeigler cyclization (NaOEt, ethanol reflux) generates fused-ring derivatives for SAR studies .

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